1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide
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Overview
Description
1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that features an imidazole ring, a piperidine moiety, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia . The piperidine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine ring is alkylated with a trifluoroethyl group . The final step involves the sulfonation of the imidazole ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The piperidine moiety can interact with receptors in the nervous system, potentially modulating neurotransmitter release. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug with a similar sulfonamide group.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide is unique due to its combination of an imidazole ring, a piperidine moiety, and a trifluoroethyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N4O2S/c1-11(2)21-8-13(18-10-21)24(22,23)19-7-12-3-5-20(6-4-12)9-14(15,16)17/h8,10-12,19H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPSDUHUJTQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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